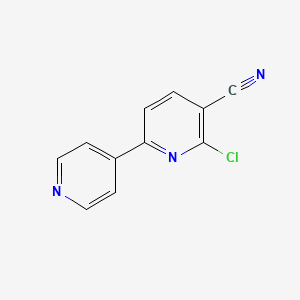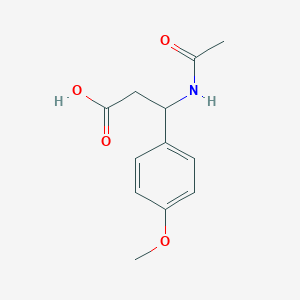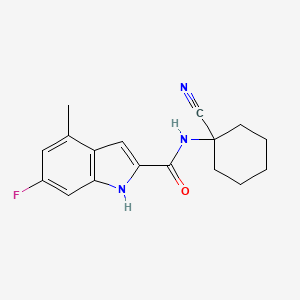![molecular formula C19H18N2O4S B2947799 methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-72-3](/img/structure/B2947799.png)
methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Transformation
- The study by Pizzioli et al. (1998) focuses on the synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its analogs as versatile reagents for the preparation of polyfunctional heterocyclic systems. This work underscores the compound's utility in synthesizing various heterocyclic systems such as pyrroles, pyrimidines, and isoxazoles, showcasing its importance in organic synthesis and drug design (Pizzioli et al., 1998).
Antimicrobial and Antiinflammatory Agents
- Narayana et al. (2006) explored the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases as potential antimicrobial and non-steroidal anti-inflammatory agents. This study highlights the compound's potential in medicinal chemistry for developing new therapeutic agents with antibacterial, antifungal, and anti-inflammatory properties (Narayana et al., 2006).
Gas-phase Acylation
- Filippi et al. (1991) reported on the gas-phase reactions of unsaturated carbocations with pyrrole, furan, and thiophene, leading to acylated heteroarenes. Their findings contribute to the understanding of gas-phase chemistry and the reactivity of heteroarenes, which is relevant for materials science and the development of new synthetic methodologies (Filippi et al., 1991).
Polymerization and Material Science
- Pratap and Heller (1992) utilized 1-methyl-2-pyrrolidinone as an electron-pair donor in the polymerization of isobutylene, resulting in the preparation of living α,ω-bis(t-chloro)polyisobutylene. This research is significant for the polymer and materials science fields, demonstrating applications in creating specific polymer architectures (Pratap & Heller, 1992).
Propriétés
IUPAC Name |
methyl 3-[2-[2-oxo-2-(propylamino)acetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-10-20-18(23)16(22)13-8-6-11-21(13)15-12-7-4-5-9-14(12)26-17(15)19(24)25-2/h4-9,11H,3,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDSEQNDOMLFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=CC=CN1C2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2947719.png)
![(5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2947720.png)
![1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one](/img/structure/B2947722.png)

![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947724.png)

![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2947730.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947735.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2947736.png)
![N-(4-acetamidophenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2947737.png)

